

Application of Aluminum Diboride (AlB₂) in Neutron Shielding Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum boride

Cat. No.: B083806

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum diboride (AlB₂) is a noteworthy material in the field of neutron shielding due to its unique combination of a high boron content, low density, and good mechanical and thermal properties. The boron-10 (¹⁰B) isotope, naturally present at approximately 19.9% in boron, possesses a large thermal neutron absorption cross-section. This characteristic makes AlB₂ and its composites highly effective at attenuating thermal neutrons, which are a significant concern in various nuclear applications, including nuclear reactors, spent fuel storage and transportation, and medical facilities utilizing neutron sources.

The primary mechanism of neutron shielding involves a two-step process: the moderation (slowing down) of high-energy (fast) neutrons and the subsequent absorption of the resulting low-energy (thermal) neutrons. While materials with a high hydrogen content are excellent for moderation, materials rich in ¹⁰B, such as AlB₂, are exceptional for thermal neutron absorption. The absorption reaction, ¹⁰B(n,α)⁷Li, is highly favorable as it does not produce high-energy gamma rays, a common issue with other neutron-absorbing materials. Aluminum, as a matrix material, contributes to the moderation of fast neutrons to some extent and offers excellent mechanical strength, corrosion resistance, and thermal conductivity.

These application notes provide an overview of the use of AlB₂ in neutron shielding, detailed experimental protocols for the fabrication and testing of AlB₂-based composites, and a

summary of relevant quantitative data.

Data Presentation

The following tables summarize the key quantitative data related to the neutron shielding and mechanical properties of AlB₂ and related aluminum-based composites.

Table 1: Neutron Shielding Properties of AlB₂ and Other Boron-Containing Aluminum Composites

Material Composition	Neutron Source/Energy	Macroscopic Cross-Section (cm ⁻¹)	Neutron Absorption Coefficient (%)	Reference
AlB ₂ (Simulated)	Proton Therapy Neutrons	~1.2 - 2.0 (for 10-50 wt% B)	Not Reported	[1]
Al-B ₄ C (15-30 wt%)	²⁵² Cf Neutron Source	Increases linearly with B ₄ C content	Increases with B ₄ C content and thickness	[1]
Al-TiB ₂ -BN (10% BN)	Photo-neutron source	7.58	~17.55 (for 10mm thickness)	[2]
Al-TiB ₂ -BN (40% BN)	Photo-neutron source	Not Reported	22.3 (for 10mm thickness)	[2]

Table 2: Mechanical and Physical Properties of AlB₂ and Related Aluminum Composites

Material Composition	Synthesis Method	Density (g/cm³)	Hardness	Tensile Strength (MPa)	Reference
AlB ₂	Theoretical	3.19	High	Not Reported	[1]
Al-20%B ₄ C-x%Gd	Powder Metallurgy	Increases with Gd content	Increases with Gd content	Not Reported	[3]
Al-Si/AlB ₂	Centrifugal Casting	Not Reported	Higher than Al-Si/AlB ₁₂	Not Reported	[4]

Experimental Protocols

Protocol 1: Synthesis of AlB₂-Al₂O₃ Composite Powder via Self-Propagating High-Temperature Synthesis (SHS)

This protocol describes the fabrication of AlB₂-Al₂O₃ composite powders, which can be used as a precursor for fabricating bulk neutron shielding components.

Materials and Equipment:

- Aluminum (Al) powder (e.g., 600 mesh)
- Boric anhydride (B₂O₃) powder
- Tube furnace with controlled atmosphere capabilities (Argon)
- Combustion front quenching setup
- X-ray diffractometer (XRD)
- Scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS)

Procedure:

- Powder Preparation: Mix Al and B₂O₃ powders in the desired stoichiometric ratio. The particle size of the Al powder influences the combustion temperature and reaction rate.[\[5\]](#)

- SHS Reaction:
 - Place the powder mixture in a suitable crucible within the tube furnace.
 - Heat the sample under an inert argon atmosphere to the ignition temperature (approximately 800 °C).[6]
 - The reaction will self-propagate through the powder compact.
- Product Characterization:
 - Allow the product to cool to room temperature.
 - Analyze the phase composition of the resulting composite powder using XRD to confirm the presence of AlB₂ and Al₂O₃.
 - Examine the microstructure and elemental distribution of the powder particles using SEM-EDS.[5]

Protocol 2: Fabrication of AlB₂-Matrix Composites by Powder Metallurgy

This protocol details the fabrication of dense AlB₂-aluminum matrix composites suitable for neutron shielding applications.

Materials and Equipment:

- AlB₂ powder (synthesized as per Protocol 1 or commercially sourced)
- Aluminum (Al) powder
- High-energy planetary ball mill
- Uniaxial cold press
- Tube furnace with controlled atmosphere capabilities (Argon)
- Archimedes density measurement setup

- Hardness tester

Procedure:

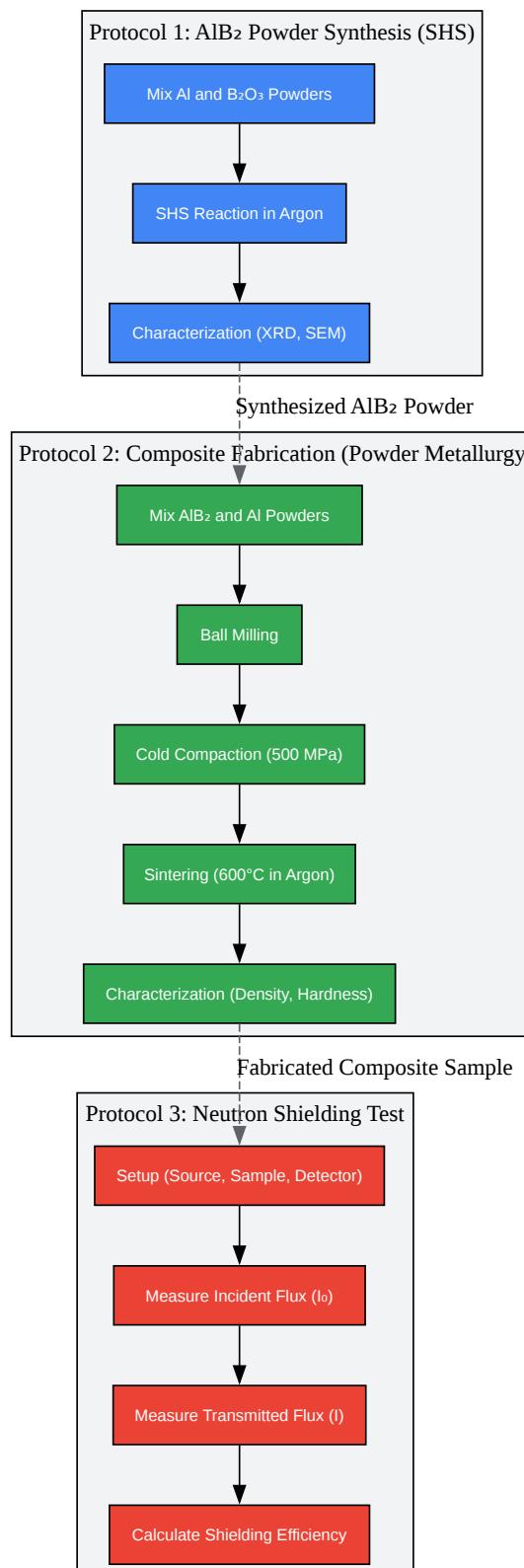
- Powder Mixing and Milling:
 - Weigh the desired amounts of AlB₂ and Al powders to achieve the target composite composition (e.g., 20 wt% AlB₂).
 - Place the powders in the planetary ball mill with grinding media.
 - Mill the powders for a specified duration (e.g., 1 hour) to ensure homogeneous mixing and particle size reduction.[\[3\]](#)
- Cold Compaction:
 - Transfer the milled powder into a die.
 - Apply uniaxial pressure (e.g., 500 MPa) to form a green compact.[\[3\]](#)
- Sintering:
 - Place the green compact in the tube furnace.
 - Heat the compact under an inert argon atmosphere to a temperature below the melting point of aluminum (e.g., 600 °C) for a specified time (e.g., 1 hour) to densify the material.[\[3\]](#)
- Material Characterization:
 - Measure the density of the sintered composite using the Archimedes method.
 - Perform hardness testing (e.g., Vickers or Rockwell) on polished cross-sections of the composite.[\[3\]](#)
 - Characterize the microstructure and phase distribution using SEM and XRD.

Protocol 3: Neutron Attenuation Testing

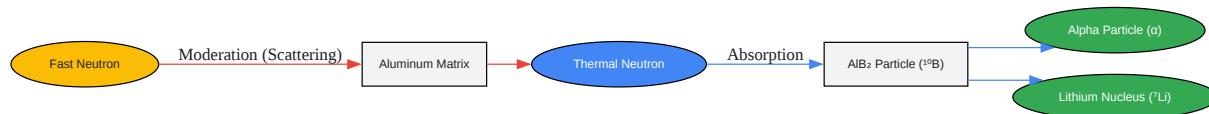
This protocol outlines a general procedure for evaluating the neutron shielding effectiveness of the fabricated AlB₂ composites.

Materials and Equipment:

- Fabricated AlB₂ composite samples of varying thicknesses
- Neutron source (e.g., Americium-Beryllium (Am-Be) or ²⁵²Cf)
- Neutron detector (e.g., ³He or BF₃ proportional counter)
- Data acquisition system
- Shielding materials for collimating the neutron beam


Procedure:

- Experimental Setup:
 - Position the neutron source, collimator, sample holder, and detector in a fixed geometry.
 - Ensure proper shielding around the setup to minimize background neutron counts.
- Background Measurement:
 - Measure the neutron count rate without any sample in the holder to determine the background radiation level.
- Incident Neutron Flux Measurement:
 - Measure the neutron count rate without the sample to determine the incident neutron flux (I_0).
- Transmitted Neutron Flux Measurement:
 - Place the AlB₂ composite sample in the holder between the source and the detector.
 - Measure the neutron count rate to determine the transmitted neutron flux (I).


- Data Analysis:

- Calculate the neutron absorption coefficient (Σ) using the Beer-Lambert law: $I = I_0 * e^{(-\Sigma x)}$, where x is the thickness of the sample.
- The neutron shielding efficiency can be calculated as $[(I_0 - I) / I_0] * 100\%$.
- For more detailed analysis, Monte Carlo simulations (e.g., using MCNP) can be employed to model the neutron transport and absorption within the material.[\[3\]](#)

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis, fabrication, and testing of AlB₂ neutron shielding materials.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the neutron shielding mechanism in AlB₂-Al composites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. koreascience.kr [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Aluminum Diboride (AlB₂) in Neutron Shielding Materials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083806#application-of-alb2-in-neutron-shielding-materials\]](https://www.benchchem.com/product/b083806#application-of-alb2-in-neutron-shielding-materials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com